An In-depth Technical Guide to 4-Phenylcyclohexanol (CAS 5437-46-7)
An In-depth Technical Guide to 4-Phenylcyclohexanol (CAS 5437-46-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylcyclohexanol is a versatile organic compound characterized by a cyclohexane ring substituted with both a phenyl and a hydroxyl group at the 4-position.[1][2] With the chemical formula C₁₂H₁₆O and a molecular weight of approximately 176.26 g/mol , this secondary alcohol exists as two distinct geometric isomers: cis-4-phenylcyclohexanol and trans-4-phenylcyclohexanol.[3] The spatial arrangement of the phenyl and hydroxyl groups relative to the cyclohexane ring dictates the molecule's physical and chemical properties, as well as its biological activity. This structural feature makes 4-phenylcyclohexanol a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[2] Its moderate polarity and the presence of both hydrophobic (phenyl and cyclohexane rings) and hydrophilic (hydroxyl) moieties contribute to its utility as a synthetic intermediate.[1] This guide provides a comprehensive overview of the synthesis, stereochemistry, analytical characterization, and applications of 4-phenylcyclohexanol, with a focus on its relevance in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Phenylcyclohexanol is provided in the table below.
| Property | Value | Source |
| CAS Number | 5437-46-7 | [3] |
| Molecular Formula | C₁₂H₁₆O | [3] |
| Molecular Weight | 176.25 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Solubility | Relatively soluble in organic solvents, limited solubility in water | [1] |
| IUPAC Name | 4-phenylcyclohexan-1-ol | [3] |
Stereochemistry of 4-Phenylcyclohexanol
The stereochemistry of 4-phenylcyclohexanol is central to its application in medicinal chemistry. The cyclohexane ring typically adopts a chair conformation to minimize steric strain. In this conformation, the phenyl and hydroxyl substituents can occupy either axial or equatorial positions, giving rise to the cis and trans diastereomers.
-
trans-4-Phenylcyclohexanol : In the most stable chair conformation, both the phenyl and hydroxyl groups are in the equatorial position. This arrangement minimizes steric hindrance, making the trans isomer the thermodynamically more stable of the two.
-
cis-4-Phenylcyclohexanol : In its most stable chair conformation, one substituent (typically the larger phenyl group) occupies an equatorial position, while the other (the hydroxyl group) is in an axial position.
The distinct spatial orientation of the functional groups in the cis and trans isomers leads to different pharmacological profiles when incorporated into drug molecules.
Synthesis and Purification
The most common and direct route to 4-phenylcyclohexanol is the reduction of the corresponding ketone, 4-phenylcyclohexanone. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions, allowing for the selective synthesis of either the cis or trans isomer.
Stereoselective Synthesis of trans-4-Phenylcyclohexanol
The synthesis of the thermodynamically favored trans isomer is typically achieved using a less sterically hindered reducing agent, such as sodium borohydride (NaBH₄). The hydride attacks the carbonyl group from the less hindered equatorial face, leading to the formation of the axial hydroxyl group which, after workup, results in the equatorial hydroxyl group of the trans product.
Experimental Protocol: Reduction of 4-Phenylcyclohexanone with Sodium Borohydride
-
Dissolution : Dissolve 4-phenylcyclohexanone in ethanol in an Erlenmeyer flask.[4]
-
Reduction : While stirring the solution at room temperature, add sodium borohydride (NaBH₄) in small portions over a period of 15 minutes.[4]
-
Reaction Monitoring : Allow the reaction mixture to stir at room temperature for an additional 30 minutes to ensure complete reduction.[4]
-
Quenching : Pour the reaction mixture into a beaker containing ice-water.[4]
-
Acidification : Slowly add dilute hydrochloric acid to the mixture and continue stirring for 10 minutes to neutralize the excess borohydride and hydrolyze the borate ester intermediate.[4]
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Washing and Drying : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which will be a mixture of cis and trans isomers, with the trans isomer predominating.
Stereoselective Synthesis of cis-4-Phenylcyclohexanol
The synthesis of the less stable cis isomer requires a more sterically demanding reducing agent. Reagents such as lithium tri-sec-butylborohydride (L-Selectride) favor axial attack on the carbonyl, leading to the formation of an equatorial hydroxyl group, which corresponds to the cis product. Alternatively, catalytic hydrogenation can also be employed to achieve high cis selectivity.
Conceptual Protocol: Stereoselective Reduction using a Bulky Reducing Agent
-
Inert Atmosphere : In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-phenylcyclohexanone in an anhydrous solvent such as tetrahydrofuran (THF).
-
Cooling : Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Addition of Reducing Agent : Slowly add a solution of a sterically hindered reducing agent (e.g., L-Selectride in THF) to the cooled ketone solution.
-
Reaction : Stir the reaction mixture at the low temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Work-up : Carefully quench the reaction with water or a mild acid at low temperature, followed by a standard aqueous work-up and extraction procedure as described for the sodium borohydride reduction.
Purification and Separation of Isomers
The crude product from the reduction of 4-phenylcyclohexanone is a mixture of cis and trans isomers. The separation of these diastereomers is crucial for their use in stereospecific applications and can be achieved by several methods.
Column Chromatography
Column chromatography is a widely used technique for separating the cis and trans isomers of 4-phenylcyclohexanol on a laboratory scale. The separation is based on the differential adsorption of the isomers to a stationary phase, typically silica gel. Due to differences in their polarity and steric hindrance, the two isomers will have different affinities for the silica gel, allowing for their elution as separate fractions.
Detailed Protocol: Column Chromatography Separation
-
Column Preparation : A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane or petroleum ether).[5][6] A small layer of sand is added on top of the silica gel to prevent disturbance of the stationary phase during sample loading and solvent addition.[5]
-
Sample Loading : The crude mixture of 4-phenylcyclohexanol isomers is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and carefully applied to the top of the column.[5]
-
Elution : The column is eluted with a solvent system of increasing polarity, starting with a non-polar solvent and gradually adding a more polar solvent (e.g., a gradient of ethyl acetate in hexane). The less polar isomer will typically elute first.
-
Fraction Collection : The eluent is collected in a series of fractions.
-
Analysis : Each fraction is analyzed by TLC to determine the presence of the separated isomers. Fractions containing the pure isomers are then combined and the solvent is removed under reduced pressure.
Fractional Crystallization
For larger scale separations, fractional crystallization can be an effective method. This technique relies on the differences in the solubility of the cis and trans isomers in a particular solvent at a given temperature. By carefully controlling the temperature and solvent composition, one isomer can be selectively crystallized from the solution, leaving the other isomer in the mother liquor.
Analytical Characterization
The unambiguous identification and characterization of the cis and trans isomers of 4-phenylcyclohexanol are essential. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for distinguishing between the cis and trans isomers of 4-phenylcyclohexanol. The chemical shifts and coupling constants of the protons on the cyclohexane ring are highly sensitive to their axial or equatorial orientation.
Key Differentiating Features in ¹H NMR Spectra:
-
H-1 Proton (CH-OH) : In the trans isomer, the H-1 proton is in an axial position, leading to large axial-axial couplings with adjacent axial protons (typically J ≈ 10-13 Hz). In the cis isomer, the H-1 proton is equatorial, resulting in smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz). Furthermore, the axial H-1 proton of the trans isomer is more shielded and appears at a higher field (lower ppm) compared to the equatorial H-1 proton of the cis isomer.
-
H-4 Proton (CH-Ph) : Similar to the H-1 proton, the H-4 proton in the trans isomer is axial and exhibits a larger coupling constant compared to the equatorial H-4 proton in the cis isomer.
Expected ¹H NMR Spectral Data
| Proton | cis-Isomer (Predicted) | trans-Isomer (Predicted) | Key Distinguishing Features |
| H-1 (CH-OH) | Broader multiplet, downfield shift | Sharper multiplet, upfield shift | Chemical shift and coupling constants |
| H-4 (CH-Ph) | Broader multiplet, downfield shift | Sharper multiplet, upfield shift | Chemical shift and coupling constants |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a sensitive technique for separating and identifying the components of a mixture. The cis and trans isomers of 4-phenylcyclohexanol can often be separated by gas chromatography due to slight differences in their boiling points and interactions with the stationary phase of the GC column. The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
Expected GC-MS Data:
-
Molecular Ion Peak (M⁺) : A peak at m/z = 176, corresponding to the molecular weight of 4-phenylcyclohexanol.[3]
-
Fragmentation Pattern : Characteristic fragments resulting from the loss of water (M-18), the phenyl group, and other fragments of the cyclohexane ring.
Applications in Drug Discovery and Development
The rigid cyclohexane scaffold of 4-phenylcyclohexanol, combined with its stereochemical diversity, makes it an attractive building block for the design and synthesis of novel therapeutic agents. Its derivatives have been explored for a range of biological activities, particularly in the fields of central nervous system (CNS) disorders and oncology.
Neuroleptic Agents
The 4-phenylcyclohexane motif is found in the structure of several neuroleptic drugs, which are used to treat various psychiatric disorders.[7] The specific stereochemistry of the cyclohexane ring can significantly influence the binding affinity and selectivity of these compounds for their target receptors in the CNS, such as dopamine and serotonin receptors. The ability to synthesize specific isomers of 4-phenylcyclohexanol allows for the rational design of more potent and selective neuroleptic agents with improved side-effect profiles. For instance, the partial dopamine agonist aripiprazole, a widely used antipsychotic, contains a complex side chain attached to a dichlorophenylpiperazine moiety, and the principles of rigid scaffolds like 4-phenylcyclohexanol are relevant to the design of such CNS-active compounds.[8]
Selective Estrogen Receptor Modulators (SERMs)
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogenic or antiestrogenic effects.[9] They are used in the treatment of hormone-responsive breast cancer and osteoporosis. The 4-phenylcyclohexanol scaffold can serve as a non-steroidal core for the development of novel SERMs.[10][11][12] The orientation of the phenyl and hydroxyl groups can mimic the key pharmacophoric features of endogenous estrogens, allowing for binding to estrogen receptors. By modifying the substituents on the phenyl and cyclohexyl rings, medicinal chemists can fine-tune the binding affinity and functional activity of these compounds at the two estrogen receptor subtypes (ERα and ERβ), leading to the development of SERMs with improved tissue selectivity and therapeutic indices.[9]
Safety and Handling
4-Phenylcyclohexanol is harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
4-Phenylcyclohexanol is a synthetically valuable compound with significant potential in drug discovery and development. Its well-defined stereochemistry, coupled with established methods for its synthesis and purification, makes it an attractive scaffold for the design of novel therapeutics. A thorough understanding of its chemical properties, stereoisomers, and analytical characterization is crucial for researchers and scientists working to leverage this versatile building block in the creation of new and improved medicines.
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